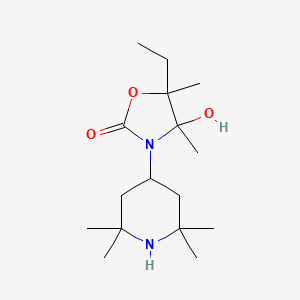
5-Ethyl-4-hydroxy-4,5-dimethyl-3-(2,2,6,6-tetramethylpiperidin-4-yl)-1,3-oxazolidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-ETHYL-4-HYDROXY-4,5-DIMETHYL-3-(2,2,6,6-TETRAMETHYL-4-PIPERIDYL)-1,3-OXAZOLAN-2-ONE is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound belongs to the class of oxazolidinones, which are characterized by a five-membered ring containing both oxygen and nitrogen atoms. The presence of multiple substituents, including ethyl, hydroxy, dimethyl, and tetramethylpiperidyl groups, contributes to its distinct chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-ETHYL-4-HYDROXY-4,5-DIMETHYL-3-(2,2,6,6-TETRAMETHYL-4-PIPERIDYL)-1,3-OXAZOLAN-2-ONE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Oxazolidinone Ring: The initial step involves the cyclization of an appropriate amino alcohol with a carbonyl compound to form the oxazolidinone ring. This reaction is usually carried out under acidic or basic conditions to facilitate ring closure.
Introduction of Substituents: Subsequent steps involve the introduction of the ethyl, hydroxy, dimethyl, and tetramethylpiperidyl groups through various substitution reactions. These reactions often require specific reagents and catalysts to achieve the desired selectivity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and minimize by-products. This can include the use of continuous flow reactors, advanced purification techniques, and automated synthesis platforms to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
5-ETHYL-4-HYDROXY-4,5-DIMETHYL-3-(2,2,6,6-TETRAMETHYL-4-PIPERIDYL)-1,3-OXAZOLAN-2-ONE can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl compound.
Reduction: The oxazolidinone ring can be reduced to form an amine.
Substitution: The substituents on the ring can be replaced with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group may yield a ketone, while reduction of the oxazolidinone ring may produce an amine.
Scientific Research Applications
5-ETHYL-4-HYDROXY-4,5-DIMETHYL-3-(2,2,6,6-TETRAMETHYL-4-PIPERIDYL)-1,3-OXAZOLAN-2-ONE has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or antiviral properties.
Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory or anticancer agent.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 5-ETHYL-4-HYDROXY-4,5-DIMETHYL-3-(2,2,6,6-TETRAMETHYL-4-PIPERIDYL)-1,3-OXAZOLAN-2-ONE involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may inhibit the activity of certain enzymes or receptors, leading to its observed bioactivity. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
4-HYDROXY-4,5-DIMETHYL-3-(2,2,6,6-TETRAMETHYL-4-PIPERIDYL)-1,3-OXAZOLAN-2-ONE: Lacks the ethyl group, which may affect its reactivity and bioactivity.
5-ETHYL-4-HYDROXY-4,5-DIMETHYL-3-(4-PIPERIDYL)-1,3-OXAZOLAN-2-ONE: Lacks the tetramethyl groups on the piperidyl ring, which may influence its chemical properties.
Uniqueness
The presence of both the ethyl and tetramethylpiperidyl groups in 5-ETHYL-4-HYDROXY-4,5-DIMETHYL-3-(2,2,6,6-TETRAMETHYL-4-PIPERIDYL)-1,3-OXAZOLAN-2-ONE contributes to its unique chemical properties and potential applications. These substituents can affect the compound’s reactivity, stability, and bioactivity, making it distinct from similar compounds.
Properties
Molecular Formula |
C16H30N2O3 |
|---|---|
Molecular Weight |
298.42 g/mol |
IUPAC Name |
5-ethyl-4-hydroxy-4,5-dimethyl-3-(2,2,6,6-tetramethylpiperidin-4-yl)-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C16H30N2O3/c1-8-15(6)16(7,20)18(12(19)21-15)11-9-13(2,3)17-14(4,5)10-11/h11,17,20H,8-10H2,1-7H3 |
InChI Key |
MMHJMCRZTPXTHP-UHFFFAOYSA-N |
Canonical SMILES |
CCC1(C(N(C(=O)O1)C2CC(NC(C2)(C)C)(C)C)(C)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















